molecular formula C6H6O4 B13814276 2,3-Dihydroxypyran-2-carbaldehyde

2,3-Dihydroxypyran-2-carbaldehyde

Cat. No.: B13814276
M. Wt: 142.11 g/mol
InChI Key: RCOFTMATQNTKIC-UHFFFAOYSA-N
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Description

2,3-Dihydroxypyran-2-carbaldehyde is a heterocyclic organic compound featuring a six-membered ring with two hydroxyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxypyran-2-carbaldehyde typically involves multicomponent reactions (MCRs) due to their efficiency and atom economy. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often conducted under solvent-free conditions at elevated temperatures to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process, making it viable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxypyran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alcohols or carboxylic acids in the presence of acid catalysts

Major Products:

    Oxidation: 2,3-Dihydroxypyran-2-carboxylic acid

    Reduction: 2,3-Dihydroxypyran-2-methanol

    Substitution: Various ethers and esters depending on the substituents used

Scientific Research Applications

2,3-Dihydroxypyran-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypyran-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

    2,3-Dihydroxybenzaldehyde: Similar structure but with a benzene ring instead of a pyran ring.

    2,3-Dihydroxy-4-pyrone: Contains a pyrone ring with hydroxyl groups at positions 2 and 3.

    2,3-Dihydroxy-1,4-naphthoquinone: Features a naphthoquinone structure with hydroxyl groups at positions 2 and 3.

Uniqueness: 2,3-Dihydroxypyran-2-carbaldehyde is unique due to its combination of a pyran ring with both hydroxyl and aldehyde functional groups. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

2,3-dihydroxypyran-2-carbaldehyde

InChI

InChI=1S/C6H6O4/c7-4-6(9)5(8)2-1-3-10-6/h1-4,8-9H

InChI Key

RCOFTMATQNTKIC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(C(=C1)O)(C=O)O

Origin of Product

United States

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